5-Bromo-2,4,6-triethoxypyrimidine
Description
Brominated pyrimidines are versatile intermediates in pharmaceuticals, agrochemicals, and materials science due to their reactivity and tunable electronic profiles . Ethoxy and methoxy substituents influence solubility, steric effects, and substitution patterns, making these compounds valuable for synthetic modifications.
Properties
Molecular Formula |
C10H15BrN2O3 |
|---|---|
Molecular Weight |
291.14g/mol |
IUPAC Name |
5-bromo-2,4,6-triethoxypyrimidine |
InChI |
InChI=1S/C10H15BrN2O3/c1-4-14-8-7(11)9(15-5-2)13-10(12-8)16-6-3/h4-6H2,1-3H3 |
InChI Key |
JYIKLUYHANMDQD-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=NC(=N1)OCC)OCC)Br |
Canonical SMILES |
CCOC1=C(C(=NC(=N1)OCC)OCC)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Similarity Scores
*Similarity scores calculated based on structural overlap with bromopyrimidine derivatives .
Key Observations :
- Ethoxy vs.
- Halogen Positioning : Bromine at the 5-position (common in analogs) enhances electrophilic aromatic substitution (EAS) reactivity, while chlorine at the 2-position (e.g., 5-Bromo-2-chloro-4,6-dimethylpyrimidine) directs cross-coupling reactions .
Physical and Chemical Properties
Available data for analogs suggest:
- Boiling Points : Pyridine derivatives like 5-Bromo-2,4-dimethylpyridine (CAS 27063-92-9) exhibit boiling points of 205–210°C, highlighting the impact of alkyl/alkoxy groups on volatility .
- Density : Methoxy-substituted pyrimidines (e.g., 1.415 g/cm³ for 5-Bromo-2,4-dimethylpyridine) suggest moderate packing efficiency compared to halogenated variants .
- Crystal Interactions : In 4,6-Dichloro-5-methoxypyrimidine , Cl···N interactions (3.09–3.10 Å) stabilize the crystal lattice, a feature likely relevant to bromo-ethoxy analogs .
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